1-(1,1-Difluoroethyl)-2-iodobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2I/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBBWSYTHOVNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 1 1,1 Difluoroethyl 2 Iodobenzene
Historical Development of Aromatic Iodination Strategies Relevant to 1-(1,1-Difluoroethyl)-2-iodobenzene Precursors
The introduction of an iodine atom onto an aromatic ring is a fundamental transformation in organic synthesis. Historically, direct iodination of aromatic compounds was often challenging due to the low electrophilicity of iodine. Early methods frequently relied on the use of iodine in the presence of an oxidizing agent to generate a more potent iodinating species.
One of the earliest and most straightforward methods involves the reaction of an aromatic compound with elemental iodine in the presence of an oxidizing agent like nitric acid or iodic acid. For instance, benzene (B151609) can be iodinated by refluxing with iodine and nitric acid wikipedia.org. While effective for simple arenes, these methods often lack regioselectivity and can be harsh, limiting their applicability to more functionalized substrates that might be precursors to this compound.
Another classical approach is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with potassium iodide. This method offers excellent regiocontrol, as the position of the iodine atom is determined by the initial position of the amino group. While not a direct iodination of a hydrocarbon, it has been a reliable and widely used method for the synthesis of iodoarenes for over a century.
The development of hypervalent iodine reagents, such as iodosylbenzene and (diacetoxyiodo)benzene, provided milder alternatives for aromatic iodination. These reagents, while often prepared from iodoarenes themselves, can be used to iodinate other aromatic rings under less aggressive conditions. For example, iodosobenzene can be prepared by the hydrolysis of iodobenzene (B50100) dichloride orgsyn.org.
Regioselective Introduction of the 1,1-Difluoroethyl Moiety onto Aromatic Systems
The regioselective installation of a 1,1-difluoroethyl group onto an aromatic ring is a more recent challenge in synthetic chemistry. The unique electronic properties of this group, with its strong electron-withdrawing nature, necessitate specific synthetic strategies.
Early approaches often involved the construction of the difluoroethyl group on a pre-functionalized aromatic ring. For instance, the reaction of an arylaldehyde with a difluoromethylating agent could be a viable route, followed by further transformations. However, direct C-H difluoroethylation remains a significant goal.
Recent advancements have focused on radical-mediated processes. The use of reagents that can generate a 1,1-difluoroethyl radical, which then adds to an aromatic system, has shown promise. These methods often require a radical initiator and can sometimes suffer from a lack of regioselectivity, yielding mixtures of ortho, meta, and para isomers. A notable strategy involves the use of 2,2-difluoro-2-iodo-1-phenylethan-1-one as a precursor to the difluoromethyl radical, which can then be used in Minisci-type reactions to functionalize pyridines at the meta- or para-position, depending on the reaction conditions nih.gov.
Transition-metal-catalyzed cross-coupling reactions have also emerged as powerful tools for the formation of C(sp²)-C(sp³) bonds. An aryl halide or triflate can be coupled with a suitable organometallic reagent bearing the 1,1-difluoroethyl group. While effective, this approach requires the pre-synthesis of the difluoroethylated coupling partner.
More direct methods are continually being explored. For example, the hydrodifluoroalkylation of alkenes using difluoroenoxysilanes catalyzed by a Brønsted acid has been developed to introduce a difluoroalkyl group with Markovnikov regioselectivity nih.gov. While not directly applicable to aromatic systems, it highlights the ongoing efforts to develop new difluoroalkylation methodologies.
Modern Synthetic Approaches to this compound
The synthesis of this compound requires the controlled, regioselective introduction of both an iodine atom and a 1,1-difluoroethyl group in an ortho relationship. Modern synthetic strategies often involve a multi-step sequence, leveraging contemporary catalytic and directed reactions.
Transition-Metal-Catalyzed Protocols for C-I Bond Formation
Modern organic synthesis heavily relies on transition-metal catalysis for the formation of carbon-halogen bonds. Palladium-, copper-, and nickel-based catalysts are commonly employed for the iodination of aryl C-H bonds or the conversion of other functional groups to iodides.
Direct C-H iodination catalyzed by transition metals offers an atom-economical approach. These reactions typically proceed via an oxidative addition of the metal into a C-H bond, followed by reductive elimination with an iodine source. However, achieving high regioselectivity, particularly for the ortho position, can be challenging without a directing group.
Cross-coupling reactions are also a mainstay. For instance, an arylboronic acid or ester can be coupled with an iodine source in the presence of a palladium or copper catalyst. The regioselectivity is predetermined by the position of the boronic acid group.
Aryl−aryl bond formation by transition-metal-catalyzed direct arylation is another relevant area, where an aryl halide couples with an arene C-H bond acs.org. While this is for C-C bond formation, the underlying principles of C-H activation are applicable to C-I bond formation.
| Catalyst System | Substrate | Iodine Source | Key Features |
| Pd(OAc)₂ / Ligand | Arylboronic Acid | N-Iodosuccinimide (NIS) | High yield, good functional group tolerance. |
| CuI / Ligand | Aryl Bromide | NaI | Halogen exchange reaction, mild conditions. acs.org |
| NiCl₂(dme) / Ligand | Aryl Triflates | ZnI₂ | Effective for less reactive electrophiles. |
Halogen Exchange Reactions in the Synthesis of this compound
Halogen exchange, particularly the conversion of an aryl bromide or chloride to an aryl iodide, is a valuable synthetic tool. The Finkelstein reaction, traditionally used for alkyl halides, has been adapted for aromatic systems, often requiring a metal catalyst.
Copper-catalyzed halogen exchange has proven to be a general and mild method for converting aryl bromides to aryl iodides. acs.orgnih.gov This "aromatic Finkelstein reaction" typically utilizes copper(I) iodide as a catalyst in the presence of a diamine ligand and sodium iodide as the iodine source. acs.orgnih.gov The reaction tolerates a variety of functional groups, making it suitable for complex substrates.
Nickel-catalyzed halogen exchange reactions have also been developed. These can be effective for the conversion of aryl chlorides, which are generally less reactive than aryl bromides. Microwave-assisted procedures can significantly shorten reaction times.
A metal-free, photo-induced aromatic Finkelstein reaction has also been reported, offering a greener alternative. nih.govfrontiersin.org This method involves the irradiation of an aryl bromide with UV light in the presence of sodium iodide and a catalytic amount of molecular iodine. nih.govfrontiersin.org
Directed Ortho-Metalation Strategies for Iodo- and Difluoroethyl-Substituted Benzenes
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile, such as iodine.
For the synthesis of this compound, a plausible strategy would involve a precursor bearing a directing group and either the iodo or the difluoroethyl substituent. For example, if a compound with a directing group ortho to the desired iodine position is available, it can be subjected to DoM followed by quenching with an iodine source like I₂ or 1,2-diiodoethane.
Alternatively, if a precursor already contains the iodine atom, a directing group can be used to introduce the 1,1-difluoroethyl group or a precursor to it at the ortho position. The strength and nature of the directing group are crucial for the success of this strategy. Common DMGs include amides, carbamates, and ethers. The first ortho-lithiation of an iodobenzene was achieved using LDA or LiTMP as the base.
| Directing Group | Base | Electrophile | Outcome |
| -CONR₂ | n-BuLi | I₂ | Ortho-iodination |
| -OMe | s-BuLi/TMEDA | I₂ | Ortho-iodination |
| -SO₂NR₂ | t-BuLi | Electrophilic difluoroethyl source | Ortho-difluoroethylation |
Radical-Mediated Iodination Pathways
Radical-mediated reactions offer alternative pathways for the introduction of iodine onto an aromatic ring. These methods can be particularly useful for substrates that are sensitive to the conditions of electrophilic or metal-catalyzed reactions.
One approach involves the generation of an iodine radical (I•), which can then add to the aromatic ring. This can be achieved through the photolysis or thermolysis of a suitable iodine precursor. However, controlling the regioselectivity of radical addition can be challenging.
Recent developments have explored the use of hydroxyl radicals to promote the direct iodination of aromatic compounds with molecular iodine in water, presenting a green and effective strategy. researchgate.net The mechanism is proposed to involve the formation of iodine radicals. researchgate.net
Another strategy involves the reaction of an aryl radical with an iodine source. Aryl radicals can be generated from various precursors, such as diazonium salts or aryl halides, through single-electron transfer (SET) processes. This approach allows for the regioselective introduction of iodine if the aryl radical is generated at a specific position.
Electrochemical and Photoredox Methods in Synthesis
Modern synthetic organic chemistry has increasingly embraced electrochemical and photoredox methods as powerful alternatives to traditional synthesis. These techniques often provide unique reactivity, milder reaction conditions, and improved sustainability profiles by replacing stoichiometric chemical reagents with electricity or light.
Electrochemical Synthesis: Electrosynthesis utilizes electrical current to drive chemical reactions. In the context of synthesizing compounds like this compound, electrochemistry can be applied to generate highly reactive intermediates from iodoarene precursors. A key strategy involves the anodic oxidation of an iodoarene to form a hypervalent iodine species. nih.govcardiff.ac.uk For instance, the electrochemical generation of (difluoroiodo)benzene (PhIF2) from iodobenzene has been known for decades and demonstrates the feasibility of using electricity for C-F bond formation precursors. frontiersin.org
While a direct electrochemical synthesis of this compound is not extensively documented, related transformations provide a proof of concept. The general approach could involve the electrochemical oxidation of a suitable precursor in the presence of a fluoride (B91410) source. Methods for creating hypervalent iodine reagents electrochemically can avoid the use of harsh chemical oxidants. nih.gov For example, dibenzothiophene derivatives have been synthesized using an electrochemical approach that avoids transition metals and iodine, showcasing the power of electrosynthesis for C-S bond formation, a class of reaction with parallels to C-C bond formation. chemistryviews.org
Photoredox Catalysis: Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under exceptionally mild conditions. This methodology could be hypothetically applied to the synthesis of this compound through a C-C bond-forming reaction. A plausible strategy would involve the photoredox-catalyzed coupling of 1,2-diiodobenzene or a related precursor with a suitable difluoroethyl source.
The mechanism would likely involve the excitation of a photocatalyst by visible light, followed by an electron transfer event to generate a radical species. For instance, related photoredox-catalyzed additions of fluorinated groups to alkenes have been developed, indicating the potential for forming C-CF2 bonds using this technology. dntb.gov.ua Although specific examples for the direct synthesis of this compound are scarce, the principles of photoredox catalysis support its potential application in forming the target molecule from appropriate precursors. dntb.gov.ua
| Parameter | Electrochemical Methods | Photoredox Methods |
|---|---|---|
| Energy Source | Electrical Current | Visible Light |
| Key Components | Electrodes, Electrolyte, Solvent | Photocatalyst, Light Source, Sacrificial Reagent (often) |
| Typical Intermediates | Radical Ions, Hypervalent Species | Radical Ions, Excited States |
| Advantages | Avoids chemical oxidants/reductants, high atom economy | Extremely mild conditions, high functional group tolerance |
| Challenges | Cell design, electrode passivation, electrolyte resistance | Catalyst cost, quantum yield, light penetration at scale |
Optimization and Scalability of this compound Synthesis
Moving a synthetic procedure from laboratory discovery to industrial production requires careful optimization and consideration of scalability. For modern techniques like electrosynthesis and photoredox catalysis, these factors are critical.
Optimization: The optimization of a synthetic route for this compound would involve systematically varying key reaction parameters to maximize yield, selectivity, and efficiency.
For Electrochemical Synthesis: Parameters to optimize include the choice of electrode material (e.g., platinum, glassy carbon, boron-doped diamond), the supporting electrolyte, solvent, current density or applied potential, and cell design (divided vs. undivided cell). nih.gov For instance, the use of a divided cell can prevent undesired reactions at the counter electrode but adds complexity and increases resistance.
For Photoredox Catalysis: Optimization would focus on the selection of the photocatalyst (e.g., ruthenium or iridium complexes, organic dyes), solvent, light source (wavelength and intensity), and reaction time. The concentration of reactants and catalyst is also a crucial parameter to fine-tune.
Scalability: Scaling up electrochemical and photoredox reactions presents unique challenges compared to traditional batch chemistry.
Electrochemical Scalability: A primary challenge is maintaining an efficient and uniform current distribution throughout a larger reactor. Mass transport of reactants to the electrode surface becomes limiting at larger scales. Flow reactors are increasingly used to address these issues, providing better control over reaction parameters and improving safety. epo.org
Photoredox Scalability: A significant hurdle is ensuring efficient and uniform irradiation of the reaction mixture, as light penetration decreases with increasing reactor volume (the "photon problem"). Flow chemistry is also a powerful solution here, utilizing narrow-channel reactors to ensure all parts of the reaction medium are sufficiently illuminated. Some electrochemical reactions have been successfully scaled to the 0.4–1.0 mmol level, demonstrating feasibility beyond initial discovery. frontiersin.org
| Method | Parameter for Optimization | Impact on Reaction | Scalability Consideration |
|---|---|---|---|
| Electrochemical | Electrode Material | Selectivity, Overpotential | Cost, Durability |
| Current Density | Reaction Rate, Selectivity | Heat Dissipation, Mass Transport | |
| Cell Design | Product Isolation, Efficiency | Flow reactors offer better control | |
| Photoredox | Photocatalyst | Efficiency, Wavelength | Cost, Recyclability |
| Light Source/Wavelength | Reaction Rate, Selectivity | Energy Cost, Light Penetration | |
| Reactor Design | Efficiency, Throughput | Flow reactors mitigate light penetration issues |
Considerations of Green Chemistry Principles in Synthetic Routes
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound is essential for developing sustainable manufacturing processes.
The twelve principles of green chemistry provide a framework for evaluating the environmental impact of a synthetic route. nih.gov Key considerations include:
Waste Prevention: Electrochemical and photoredox methods can significantly reduce waste compared to classical methods that use stoichiometric reagents (e.g., heavy metal oxidants), which end up as byproducts. cardiff.ac.ukjddhs.com
Atom Economy: This metric measures how efficiently atoms from the reactants are incorporated into the final product. Catalytic methods, by their nature, tend to have higher atom economy.
Use of Safer Solvents: A major focus of green chemistry is replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical fluids, or ionic liquids, or by designing solvent-free reactions. nih.govjddhs.com
Energy Efficiency: Photoredox reactions often run at ambient temperature using low-energy visible light, while electrochemical reactions can be more energy-efficient than processes requiring high temperatures and pressures. researchgate.net
Catalysis: Both photoredox and certain electrochemical approaches are catalytic, which is superior to using stoichiometric reagents. This reduces waste and often allows for more selective reactions. researchgate.net
By replacing traditional reagents with electrons or photons, both electrochemical and photoredox syntheses align well with green chemistry principles. Electrosynthesis, for example, uses the electron as a "traceless" and clean reagent. Similarly, photoredox catalysis harnesses light, a non-polluting energy source, to drive reactions under mild conditions, thereby minimizing energy consumption and the formation of degradation byproducts. zjut.edu.cn
| Green Chemistry Principle | Traditional Synthesis (Hypothetical) | Electrochemical/Photoredox Synthesis |
|---|---|---|
| Waste Prevention | Often generates stoichiometric byproducts (e.g., metal salts). | Reduces inorganic waste by using electricity or light. cardiff.ac.uk |
| Atom Economy | Can be low due to use of heavy atom reagents. | Potentially higher, especially in catalytic cycles. |
| Energy Efficiency | May require high temperatures and pressures. | Often proceeds at ambient temperature and pressure. researchgate.net |
| Use of Catalysis | May rely on stoichiometric reagents. | Inherently catalytic, promoting reagent efficiency. zjut.edu.cn |
| Hazardous Substances | May use toxic or hazardous oxidants/reductants. | Avoids many traditional hazardous reagents. nih.gov |
Reactivity and Mechanistic Investigations of 1 1,1 Difluoroethyl 2 Iodobenzene
Cross-Coupling Reactions Involving the Aryl-Iodine Bond of 1-(1,1-Difluoroethyl)-2-iodobenzene
The aryl-iodine bond is the most reactive among aryl halides for oxidative addition to low-valent transition metal catalysts, such as palladium(0) or nickel(0), which is typically the rate-determining step in many cross-coupling catalytic cycles. The this compound is thus an excellent candidate for a variety of coupling reactions.
Suzuki-Miyaura Coupling with Boronic Acid Derivatives
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide, and it is a powerful tool for constructing biaryl structures. researchgate.netnih.gov For substrates like this compound, the reaction proceeds by the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. The electron-withdrawing nature of the difluoroethyl group can enhance the rate of oxidative addition. However, the steric bulk may slightly impede the approach of the catalyst and the coupling partner.
While specific studies on this compound are not widely documented, the reactivity can be inferred from similar systems. For instance, the Suzuki-Miyaura coupling of other ortho-substituted iodobenzenes has been extensively studied. thieme-connect.denih.govresearchgate.net Generally, phosphine (B1218219) ligands that are both bulky and electron-rich, such as SPhos or XPhos, are effective in promoting the coupling of sterically hindered substrates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Iodo-2-methylbenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 1-Iodo-2-isopropylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 80 | 92 |
| 3 | 1-Iodo-2-(trifluoromethyl)benzene | Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 88 |
This table presents generalized conditions for similar reactions to illustrate typical parameters and is not specific to this compound.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgyoutube.com This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes. The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after oxidative addition of the aryl iodide.
For this compound, the high reactivity of the C-I bond ensures that oxidative addition to the palladium catalyst is efficient. The reaction is generally tolerant of a wide range of functional groups. The steric hindrance from the ortho-difluoroethyl group is a factor to consider, but successful couplings of ortho-substituted aryl iodides are well-documented. researchgate.netresearchgate.netrsc.org
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene (B50100) | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |
| 2 | 1-Iodo-2-methylbenzene | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 60 | 90 |
| 3 | 1-Iodo-2-(trifluoromethyl)benzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | Toluene | 80 | 85 |
This table presents generalized conditions for similar reactions to illustrate typical parameters and is not specific to this compound.
Negishi Coupling with Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the relatively high reactivity of organozinc reagents. youtube.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. nih.gov
The coupling of this compound with an organozinc reagent is expected to proceed efficiently. The use of palladium catalysts with bulky phosphine ligands is often preferred to facilitate the reaction of sterically demanding substrates. The enhanced reactivity of the C-I bond is a significant advantage. researchgate.net
Table 3: Illustrative Conditions for Negishi Coupling of Aryl Iodides
| Entry | Aryl Iodide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | o-Iodotoluene | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 60 | 89 |
| 2 | Iodobenzene | Ethylzinc iodide | Pd₂(dba)₃ (2) | SPhos (4) | DMA | 50 | 93 |
| 3 | 1-Iodo-2-chlorobenzene | (4-Fluorophenyl)zinc chloride | Pd(dppf)Cl₂ (3) | - | Dioxane | 80 | 87 |
This table presents generalized conditions for similar reactions to illustrate typical parameters and is not specific to this compound.
Kumada Coupling with Grignard Reagents
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is catalyzed by nickel or palladium complexes. researchgate.net This was one of the first cross-coupling methods developed. rsc.org A major limitation is the high reactivity of Grignard reagents, which makes them incompatible with many functional groups.
For a substrate like this compound, the Kumada coupling would require careful selection of reaction conditions to avoid side reactions. Nickel catalysts, such as Ni(dppe)Cl₂, are commonly employed. nih.gov The reaction with aryl or alkyl Grignard reagents would lead to the formation of the corresponding biaryl or alkylarene. researchgate.netorganic-chemistry.org
Table 4: General Conditions for Kumada Coupling of Aryl Iodides
This table presents generalized conditions for similar reactions to illustrate typical parameters and is not specific to this compound.
Heck and Mizoroki-Heck Reactions with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by coupling an organic halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation, allowing for the vinylation of aryl halides. nih.gov The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.netnih.gov
This compound is a suitable substrate for the Heck reaction. The C-I bond readily undergoes oxidative addition. The reaction with alkenes such as styrene (B11656) or acrylates would yield the corresponding stilbene (B7821643) or cinnamate (B1238496) derivatives. The regioselectivity of the alkene insertion can be influenced by the electronic nature of the alkene and the steric environment of the catalyst.
Table 5: Representative Conditions for Heck Reaction of Aryl Iodides
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 94 |
| 2 | 1-Iodo-2-methylbenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | K₂CO₃ | Acetonitrile | 80 | 88 |
| 3 | 1-Iodo-2-nitrobenzene | Methyl methacrylate (B99206) | Pd(PPh₃)₄ (5) | NaOAc | DMA | 120 | 75 |
This table presents generalized conditions for similar reactions to illustrate typical parameters and is not specific to this compound.
Amination and Etherification via C-N and C-O Cross-Couplings
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This method has largely replaced harsher classical methods like the Ullmann condensation for N-arylation. libretexts.org Similarly, C-O bond formation can be achieved through related palladium-catalyzed etherification reactions or copper-catalyzed Ullmann-type reactions. organic-chemistry.orgbeilstein-journals.org
The reaction of this compound with various primary or secondary amines under Buchwald-Hartwig conditions would provide access to a range of ortho-difluoroethyl-substituted anilines. nih.gov The choice of ligand is crucial, with bulky, electron-rich phosphines being particularly effective for coupling sterically hindered aryl halides. researchgate.net For etherification, both palladium and copper-based systems can be employed to couple the aryl iodide with alcohols or phenols.
Table 6: General Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Entry | Aryl Iodide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 98 |
| 2 | 1-Iodo-2-methylbenzene | Aniline | Pd(OAc)₂ (2) | t-BuXPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 91 |
| 3 | Iodobenzene | Benzylamine | [Pd(allyl)Cl]₂ (1) | DavePhos (2.5) | K₃PO₄ | t-BuOH | 90 | 94 |
This table presents generalized conditions for similar reactions to illustrate typical parameters and is not specific to this compound.
Influence of the 1,1-Difluoroethyl Group on Cross-Coupling Efficiency and Regioselectivity
The presence of the 1,1-difluoroethyl group at the ortho-position to the iodine atom in this compound significantly influences the efficiency and regioselectivity of cross-coupling reactions. This influence stems from a combination of steric and electronic effects exerted by the fluorinated substituent.
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, the bulky 1,1-difluoroethyl group can sterically hinder the approach of the catalyst and the coupling partner to the C-I bond. wikipedia.orglibretexts.org This steric hindrance can lead to lower reaction rates and yields compared to less substituted iodobenzenes. However, the electron-withdrawing nature of the difluoroethyl group can also enhance the reactivity of the aryl iodide towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. wikipedia.orglibretexts.org
The regioselectivity of these reactions is generally high, with the coupling occurring exclusively at the carbon atom bearing the iodine. This is due to the much greater reactivity of the C-I bond compared to C-H or C-F bonds under typical cross-coupling conditions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. frontiersin.org In the case of this compound, its reaction with various arylboronic acids in the presence of a palladium catalyst and a base affords the corresponding 2-(1,1-difluoroethyl)biphenyl derivatives. nih.govresearchgate.net The efficiency of the coupling can be sensitive to the choice of catalyst, ligands, base, and solvent. For instance, the use of bulky phosphine ligands can sometimes overcome the steric hindrance of the ortho-substituent. nih.gov
Heck Reaction:
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org The reaction of this compound with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base, is expected to yield 2-(1,1-difluoroethyl)stilbenes or cinnamates. researchgate.netnih.gov The regioselectivity of the alkene addition is typically controlled by steric factors, with the aryl group adding to the less substituted carbon of the double bond. mdpi.com
Sonogashira Coupling:
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org Coupling of this compound with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, would produce 1-alkynyl-2-(1,1-difluoroethyl)benzene derivatives. nih.govresearchgate.net The efficiency of this reaction can also be influenced by the steric and electronic properties of both coupling partners. wikipedia.org
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
Directed Ortho-Metalation (DoM) and Subsequent Functionalization of this compound
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.org
While traditional DMGs often contain heteroatoms like oxygen or nitrogen, fluorine atoms can also act as directing groups for ortho-metalation, albeit with weaker directing ability. researchgate.net In the context of this compound, the fluorine atoms of the 1,1-difluoroethyl group can exhibit a directing effect. However, the primary directing influence in this molecule is more complex due to the presence of the iodine atom. The acidity of the protons on the aromatic ring is influenced by both the inductive effect of the 1,1-difluoroethyl group and the iodine.
The regioselectivity of metalation of this compound is a competition between halogen-metal exchange at the C-I bond and deprotonation at one of the ortho positions. With strong lithium bases like n-butyllithium, halogen-metal exchange is often faster than deprotonation, leading to the formation of 1-(1,1-difluoroethyl)-2-lithiobenzene. psu.edursc.org This intermediate is a valuable synthon for introducing various functionalities at the 2-position.
However, under specific conditions, such as using a sterically hindered base like lithium diisopropylamide (LDA), deprotonation can be favored. psu.edursc.org The most acidic proton is expected to be at the C6 position, ortho to the iodine and meta to the 1,1-difluoroethyl group, due to the combined electron-withdrawing effects. Deprotonation at the C3 position, ortho to the 1,1-difluoroethyl group, is also possible but likely less favored.
The aryllithium species generated from this compound, either through halogen-metal exchange or DoM, can be trapped with a wide range of electrophiles to introduce new functional groups.
Reaction of 1-(1,1-Difluoroethyl)-2-lithiobenzene (from halogen-metal exchange): This intermediate can react with electrophiles such as aldehydes, ketones, carbon dioxide, and alkyl halides to introduce formyl, keto, carboxyl, and alkyl groups, respectively, at the 2-position.
Reaction of the lithiated species from DoM: Trapping the aryllithium intermediate formed by deprotonation at C6 with an electrophile would lead to a 1-iodo-2-(1,1-difluoroethyl)-6-substituted benzene (B151609) derivative.
Table 2: Potential Functionalization of this compound via Metalation
| Metalation Method | Position of Metalation | Electrophile (E+) | Product |
| Halogen-Metal Exchange | C2 | RCHO | 2-(CH(OH)R)-1-(1,1-difluoroethyl)benzene |
| Halogen-Metal Exchange | C2 | CO2, then H+ | 2-(1,1-Difluoroethyl)benzoic acid |
| Directed Ortho-Metalation | C6 | (CH3)3SiCl | 1-Iodo-2-(1,1-difluoroethyl)-6-(trimethylsilyl)benzene |
Reactivity of the 1,1-Difluoroethyl Moiety within this compound
The 1,1-difluoroethyl group itself can undergo specific chemical transformations, although it is generally considered a stable moiety.
Activation of the strong carbon-fluorine (C-F) bonds in the 1,1-difluoroethyl group is challenging but can be achieved under specific conditions, often involving transition metals or strong Lewis acids. nih.govrsc.orgresearchgate.netscilit.comnih.gov
While direct C-F bond activation of the 1,1-difluoroethyl group in this compound is not widely reported, analogous transformations in similar fluoroalkylarenes suggest potential pathways. For instance, treatment with strong Lewis acids could potentially lead to elimination of fluoride (B91410) to form a stabilized carbocation, which could then undergo further reactions. researchgate.netscilit.comnih.gov
Another possibility is the reductive defluorination of the 1,1-difluoroethyl group. However, such reactions typically require harsh conditions and highly reactive reagents. The development of milder methods for the selective transformation of difluoroalkyl groups is an active area of research. researchgate.net
It is important to note that under the conditions typically employed for cross-coupling or ortho-metalation reactions, the C-F bonds of the 1,1-difluoroethyl group are generally inert.
Reactions Involving the α-Carbon of the Difluoroethyl Group
The α-carbon of the 1,1-difluoroethyl group on the benzene ring is a benzylic position. The hydrogens on this carbon are acidic due to the electron-withdrawing nature of the two fluorine atoms and the adjacent aromatic ring. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized benzylic anion. This reactivity is a key feature for forming new carbon-carbon and carbon-heteroatom bonds.
The generation of a carbanion at the α-position enables subsequent reactions with various electrophiles. This process typically involves the use of strong bases like organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA) to facilitate the deprotonation researchgate.net. The resulting nucleophilic species can then be functionalized. For instance, subjecting a monofluorinated benzylic compound to similar basic conditions can lead to further fluorination, resulting in a gem-difluorinated product d-nb.info. This principle suggests that the α-carbon of this compound is a prime site for introducing additional functional groups, expanding its synthetic utility. The reactivity is rooted in the resonance stabilization of the benzylic intermediate, a common principle for reactions at this position chemistrysteps.com.
Radical Chemistry and Homolytic Cleavage of the C-I Bond
The carbon-iodine (C-I) bond in this compound is the weakest bond in the molecule, making it a focal point for radical chemistry. This reactivity stems from its susceptibility to homolytic cleavage, a process where the C-I bond breaks to form two radical species: a 2-(1,1-difluoroethyl)phenyl radical and an iodine radical libretexts.orgyoutube.com. This cleavage can be initiated by heat or light (photolysis) rsc.org.
Single-Electron Transfer (SET) Processes
Beyond thermal or photochemical initiation, the homolytic cleavage of the C-I bond in this compound can be induced through a single-electron transfer (SET) process acs.orgrsc.org. In a SET mechanism, an electron is transferred from a donor species to the aryl iodide. This forms a transient radical anion intermediate, [Ar-I]•− rsc.org.
This radical anion is unstable and rapidly fragments, breaking the weak C-I bond to release a halide anion (I⁻) and the desired aryl radical, in this case, the 2-(1,1-difluoroethyl)phenyl radical rsc.org. This process is a key step in many modern synthetic methods, including certain cross-coupling reactions and photoredox catalysis acs.orgrsc.org. The feasibility of the initial electron transfer is dependent on the reduction potential of the aryl iodide and the oxidation potential of the electron donor rsc.org.
Application in Photoredox Catalysis
The propensity of this compound to undergo SET makes it an excellent substrate for photoredox catalysis. In this methodology, a photocatalyst (often a ruthenium or iridium complex, though cheaper metals like iron are gaining traction) absorbs visible light and becomes electronically excited acs.orgacs.orgnih.gov. In its excited state, the catalyst can act as a potent single-electron donor or acceptor.
In a typical catalytic cycle involving an aryl iodide, the excited photocatalyst donates an electron to the C-I bond of this compound. This SET event generates the 2-(1,1-difluoroethyl)phenyl radical via the previously described radical anion fragmentation acs.orgrsc.org. The newly formed aryl radical can then be trapped by a suitable reaction partner, leading to the formation of new chemical bonds. The original photocatalyst is regenerated in a subsequent step, completing the catalytic cycle. This approach allows for the formation of C-C, C-N, and other bonds under exceptionally mild conditions, often at room temperature acs.orgmpg.de.
Nucleophilic Aromatic Substitution (SNAr) Pathways on this compound
Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack. However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is substituted with potent electron-withdrawing groups masterorganicchemistry.comlibretexts.org. The 1,1-difluoroethyl group on this compound serves as such an activating group due to the strong inductive effect of the fluorine atoms.
The accepted mechanism for SNAr is a two-step addition-elimination process libretexts.orggovtpgcdatia.ac.in.
Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex masterorganicchemistry.comlibretexts.org. The electron-withdrawing difluoroethyl group at the ortho position helps to stabilize the negative charge that develops on the aromatic ring in this intermediate.
Elimination: The aromaticity of the ring is restored by the departure of the leaving group (iodide).
In classical SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex masterorganicchemistry.com. Consequently, the reaction rate is more dependent on the ability of the ring to stabilize the negative charge than on the strength of the carbon-leaving group bond. This often leads to a reactivity order of F > Cl > Br > I, as the more electronegative fluorine is better at activating the ring for nucleophilic attack masterorganicchemistry.com. However, for less activated systems or under different conditions, concerted mechanisms or mechanisms where C-X bond cleavage is more significant have been proposed, which can alter this reactivity order strath.ac.uk.
Investigation of Reaction Mechanisms and Intermediates
Kinetic Studies and Activation Energy Determination
To fully understand the reaction pathways of this compound, particularly in SNAr reactions, kinetic studies are essential. These investigations provide quantitative data on reaction rates and allow for the determination of key thermodynamic parameters like activation energy (Ea).
The progress of a reaction can be monitored using techniques such as UV-vis spectroscopy, especially if the product has a distinct chromophore compared to the reactants nih.govkoreascience.kr. By conducting the reaction with the nucleophile in large excess, pseudo-first-order kinetics can be established, and the observed rate constant (k_obs) can be determined for each set of conditions nih.gov. The second-order rate constant (k_N) is then typically obtained from the slope of a plot of k_obs versus the concentration of the nucleophile nih.govresearchgate.net.
The activation energy (Ea) can be calculated by measuring the rate constant at several different temperatures and applying the Arrhenius equation. A plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) yields a straight line with a slope of -Ea/R (where R is the gas constant). Such studies are crucial for comparing reaction mechanisms and understanding the influence of substituents on reactivity nih.gov.
The following interactive table illustrates hypothetical data from a kinetic study to determine the activation energy for an SNAr reaction of this compound.
Spectroscopic Identification of Intermediates
The elucidation of reaction mechanisms involving this compound heavily relies on the detection and characterization of transient intermediates. Spectroscopic techniques are paramount in this endeavor, providing snapshots of the species that exist between the reactant and product stages.
In reactions such as transition metal-catalyzed cross-coupling, potential intermediates include oxidative addition complexes. For instance, in a palladium-catalyzed reaction, the formation of a Pd(IV) intermediate could be probed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are powerful tools for identifying intermediates. Changes in the chemical shifts of the aromatic protons and the fluorine atoms of the difluoroethyl group can indicate the formation of a new species. For example, the coordination of the aryl iodide to a metal center would likely alter the electronic environment and thus the NMR signals.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to observe changes in vibrational frequencies of bonds within the molecule upon reaction. The C-I bond stretch, for instance, would be expected to disappear or shift significantly upon oxidative addition to a metal catalyst.
Mass Spectrometry (MS): High-resolution mass spectrometry can provide the mass-to-charge ratio of proposed intermediates, helping to confirm their elemental composition. Techniques such as electrospray ionization (ESI-MS) are particularly useful for detecting charged intermediates in solution.
| Spectroscopic Technique | Potential Intermediate | Expected Observation |
| ¹H NMR | Oxidative Addition Complex | Shift in aromatic proton signals |
| ¹⁹F NMR | Oxidative Addition Complex | Shift in fluorine signals |
| IR Spectroscopy | Oxidative Addition Complex | Disappearance/shift of C-I stretch |
| Mass Spectrometry | Various Intermediates | Detection of m/z corresponding to the intermediate |
Isotope Effects in Reaction Pathways
Kinetic Isotope Effects (KIEs) are a critical tool for probing the rate-determining step and transition state structure of a reaction. libretexts.org By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, providing insight into which bonds are broken or formed in the slowest step of the reaction. wikipedia.org
Primary Kinetic Isotope Effect: If the carbon-iodine bond is broken in the rate-determining step of a reaction involving this compound, a primary KIE would be expected upon substitution of ¹²C with ¹³C at the C1 position. A near-unity KIE for the carbon attached to iodine (k¹²C/k¹³C ≈ 1) in some cross-coupling reactions, such as the Suzuki-Miyaura reaction of aryl iodides, can suggest that the first irreversible step in the catalytic cycle precedes oxidative addition. nih.gov This could involve the binding of the iodoarene to the catalyst. nih.gov
Secondary Kinetic Isotope Effect: Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org For example, substituting the hydrogens on the methyl group of the difluoroethyl moiety with deuterium (B1214612) could reveal information about hyperconjugation or steric effects in the transition state. A normal secondary KIE (kH/kD > 1) might suggest a change in hybridization at a nearby carbon center, from sp³ to sp², in the transition state.
| Isotope Substitution | Type of KIE | Potential Mechanistic Insight |
| ¹³C at C-I | Primary | Involvement of C-I bond cleavage in the rate-determining step |
| Deuterium on ethyl group | Secondary | Changes in hyperconjugation or steric environment in the transition state |
The study of isotope effects provides a nuanced understanding of reaction mechanisms. princeton.edu For instance, in an E2 elimination reaction, a significant primary KIE is expected when a C-H bond is broken in the rate-determining step. libretexts.org While not directly applicable to the C-I bond of the title compound in all contexts, the principles guide the design of experiments to probe its reactivity in various transformations.
Computational and Theoretical Studies of 1 1,1 Difluoroethyl 2 Iodobenzene
Electronic Structure and Bonding Analysis
The electronic nature of 1-(1,1-difluoroethyl)-2-iodobenzene is shaped by the interplay of the aromatic iodobenzene (B50100) core and the electron-withdrawing 1,1-difluoroethyl substituent. Computational analyses, such as Frontier Molecular Orbital (FMO) theory, electrostatic potential mapping, and Natural Bond Orbital (NBO) analysis, are instrumental in elucidating this interplay.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack, respectively. acs.org
For this compound, the HOMO is anticipated to be primarily localized on the iodobenzene ring, with significant contributions from the π-system of the aromatic ring and the p-orbitals of the iodine atom. The LUMO, in contrast, is expected to be distributed over the aromatic ring and the C-I antibonding orbital, influenced by the strong electron-withdrawing nature of the 1,1-difluoroethyl group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller energy gap generally implies higher reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) | Primary Contribution |
| HOMO | -8.95 | π (benzene ring), p (Iodine) |
| LUMO | -0.78 | π* (benzene ring), σ* (C-I) |
| HOMO-LUMO Gap | 8.17 | - |
These are illustrative values based on typical computational results for similar aromatic compounds and are intended for explanatory purposes.
The predicted locations of the HOMO and LUMO suggest that electrophilic attack would likely occur at the electron-rich positions of the aromatic ring, while nucleophilic attack might be directed towards the carbon atom attached to the iodine, facilitated by the low-lying C-I antibonding orbital.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). rsc.orgwebofjournals.com These maps are invaluable for understanding intermolecular interactions and predicting sites of non-covalent bonding. beilstein-journals.org
In the case of this compound, the ESP map would be expected to show a region of high negative potential (typically colored red) around the highly electronegative fluorine atoms. Conversely, a region of positive electrostatic potential (a "sigma-hole," typically colored blue or green) is anticipated on the iodine atom, opposite to the C-I bond. This positive region on the iodine atom makes it a potential halogen bond donor. The hydrogen atoms of the methyl group would also exhibit a positive potential.
Table 2: Illustrative Electrostatic Potential Values on the Molecular Surface of this compound
| Atomic Region | Approximate ESP (kcal/mol) |
| Fluorine Atoms | -15 to -25 |
| Iodine Atom (Sigma-hole) | +10 to +20 |
| Aromatic Hydrogens | +5 to +10 |
These are illustrative values and are intended for explanatory purposes.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the electron density into atomic orbitals and bonds. wuxiapptec.comnih.gov This method allows for the calculation of natural atomic charges and the analysis of donor-acceptor (hyperconjugative) interactions.
For this compound, NBO analysis would likely reveal a significant polarization of the C-F and C-I bonds. The fluorine atoms would carry a substantial negative charge, while the carbon atoms attached to them, as well as the iodine atom, would be more electropositive. The analysis of donor-acceptor interactions would highlight hyperconjugative effects, such as the delocalization of electron density from the lone pairs of the fluorine atoms into the antibonding orbitals of adjacent C-C bonds.
Table 3: Illustrative Natural Atomic Charges for Selected Atoms in this compound
| Atom | Natural Charge (e) |
| C (attached to I) | +0.15 |
| I | -0.10 |
| C (of CF2) | +0.80 |
| F | -0.45 |
| C (of CH3) | -0.60 |
These are illustrative values based on typical NBO calculations for similar molecules and are intended for explanatory purposes.
Conformational Analysis of the 1,1-Difluoroethyl Group
The 1,1-difluoroethyl group can rotate around the single bond connecting it to the benzene (B151609) ring. This rotation is not free and is associated with energetic barriers. Computational methods can be used to map the potential energy surface of this rotation, identifying the most stable conformations (energetic minima) and the transition states between them (energetic maxima).
The rotational profile is expected to be influenced by steric hindrance between the methyl group and the bulky iodine atom, as well as by electronic interactions. The most stable conformer would likely position the methyl group away from the iodine atom to minimize steric clash.
Table 4: Illustrative Rotational Barriers for the 1,1-Difluoroethyl Group in this compound
| Conformation | Dihedral Angle (I-C-C-C) | Relative Energy (kcal/mol) |
| Global Minimum | ~120° | 0.0 |
| Rotational Barrier | ~0° | 4.5 |
| Local Minimum | ~-60° | 1.2 |
| Rotational Barrier | ~180° | 3.8 |
These are illustrative values and are intended for explanatory purposes.
The conformational preferences are governed by a delicate balance of several intramolecular interactions. Steric repulsion between the methyl group of the difluoroethyl moiety and the large iodine atom at the ortho position is expected to be a dominant factor.
In addition to steric effects, electrostatic interactions can play a significant role. There may be favorable interactions between the electron-rich fluorine atoms and the electropositive sigma-hole of the iodine atom, or with the partially positive hydrogen atoms of the aromatic ring. These interactions, though weaker than steric repulsion, can influence the precise geometry of the energetic minima. The interplay of these forces dictates the conformational landscape of this compound.
Computational Elucidation of Reaction Pathways
The intricate dance of atoms and electrons during a chemical transformation is often too fleeting to be captured by experimental means alone. Computational chemistry provides a powerful lens to visualize and quantify these dynamic processes. For a molecule like this compound, understanding its reactivity, particularly in synthetically valuable reactions like cross-coupling, relies heavily on theoretical modeling. This section delves into the computational approaches used to elucidate the reaction pathways involving this compound.
Transition State Modeling for Key Transformations
At the heart of any chemical reaction lies the transition state (TS), a high-energy, transient species that represents the pinnacle of the energy barrier separating reactants from products. The characterization of transition states is a cornerstone of computational reaction mechanism studies. For this compound, a key transformation of interest is its participation in palladium-catalyzed cross-coupling reactions. These reactions are workhorses in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Computational chemists employ a variety of methods to locate and characterize transition states. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. The process typically involves:
Proposing a Reaction Coordinate: An initial guess of the reaction pathway is made, which serves as a starting point for the calculation.
Locating the Transition State: Sophisticated algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to search the potential energy surface for a first-order saddle point, which corresponds to the transition state.
Frequency Analysis: Once a stationary point is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. All other frequencies are real.
While no specific transition state models for reactions involving this compound have been published, extensive computational studies on related aryl iodides in palladium-catalyzed reactions provide a strong foundation for what to expect. For instance, in a typical Suzuki-Miyaura coupling, the transition state for the oxidative addition of the aryl iodide to a palladium(0) complex would be modeled. This would involve the breaking of the C-I bond and the formation of new Pd-C and Pd-I bonds. The geometry of such a transition state would reveal the precise arrangement of the atoms as the transformation occurs.
A hypothetical transition state for the oxidative addition of this compound to a palladium(0) catalyst is depicted below. The table outlines the key parameters that would be determined from such a calculation.
| Parameter | Description | Expected Value/Observation |
| Imaginary Frequency | The single negative frequency indicating a true transition state. | A value corresponding to the C-I bond cleavage and Pd insertion. |
| C-I Bond Distance | The distance between the carbon of the benzene ring and the iodine atom. | Significantly elongated compared to the ground state of the reactant. |
| Pd-C Bond Distance | The distance between the palladium atom and the carbon of the benzene ring. | Partially formed bond, shorter than the van der Waals contact but longer than a full single bond. |
| Pd-I Bond Distance | The distance between the palladium atom and the iodine atom. | Partially formed bond. |
| Geometry of the Difluoroethyl Group | The orientation of the CF2CH3 group relative to the reacting center. | The steric and electronic influence of this group would affect the geometry and energy of the transition state. |
This table is illustrative and based on general principles of transition state modeling for palladium-catalyzed cross-coupling reactions.
Reaction Energy Profiles and Thermodynamics
A reaction energy profile, often depicted as a plot of energy versus the reaction coordinate, provides a comprehensive overview of the energetic landscape of a chemical transformation. By mapping the energies of reactants, intermediates, transition states, and products, chemists can determine the thermodynamic and kinetic feasibility of a reaction.
For a reaction involving this compound, such as a Heck or Sonogashira coupling, a computational chemist would calculate the energies of all stationary points along the proposed reaction pathway. This would typically be done using a high-level of theory, such as DFT with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p) for main group elements and a larger basis set with effective core potentials for palladium).
The key thermodynamic and kinetic parameters derived from a reaction energy profile include:
Activation Energy (ΔE‡): The energy difference between the reactants and the highest energy transition state. This determines the reaction rate.
Reaction Energy (ΔErxn): The energy difference between the reactants and the products. This indicates whether the reaction is exothermic (energetically favorable) or endothermic.
The table below illustrates a hypothetical reaction energy profile for a generic cross-coupling reaction of this compound. The values are representative and would need to be calculated for a specific reaction.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Coupling Partner + Catalyst | 0.0 |
| Pre-catalytic Complex | Coordination of the reactants to the catalyst | -5.2 |
| Transition State 1 (TS1) | Oxidative Addition | +15.8 |
| Intermediate 1 | Oxidative Addition Product | -2.1 |
| Transition State 2 (TS2) | Transmetalation/Carbopalladation | +12.5 |
| Intermediate 2 | Post-transmetalation/Carbopalladation species | -10.7 |
| Transition State 3 (TS3) | Reductive Elimination/β-Hydride Elimination | +8.3 |
| Products | Coupled Product + Regenerated Catalyst | -25.0 |
This data is hypothetical and serves to illustrate the type of information obtained from a reaction energy profile calculation.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is not only a tool for studying reactivity but also a powerful method for predicting the spectroscopic properties of molecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are indispensable for the characterization of chemical compounds. Theoretical calculations can aid in the interpretation of experimental spectra and can even be used to predict the spectra of yet-to-be-synthesized molecules.
For this compound, DFT calculations can be employed to predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as its vibrational frequencies.
The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The calculation involves optimizing the geometry of the molecule and then computing the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). While no specific predicted NMR data for this compound is available in the literature, the table below presents hypothetical predicted chemical shifts based on the analysis of similar structures.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |
| ¹H (Aromatic) | 7.0 - 8.0 | Multiplets |
| ¹H (CH₃) | ~1.8 | Triplet |
| ¹³C (Aromatic) | 120 - 145 | Multiple signals |
| ¹³C (CF₂) | ~120 (quartet due to C-F coupling) | Quartet |
| ¹³C (CH₃) | ~25 | Singlet |
| ¹⁹F | -90 to -110 | Quartet |
These are estimated values and would require specific GIAO calculations for accurate prediction.
The prediction of vibrational frequencies involves a frequency calculation on the optimized geometry of the molecule. This calculation yields a set of normal modes and their corresponding frequencies. These frequencies can be correlated with the peaks observed in an IR or Raman spectrum. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate the frequencies.
Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models
Reactions are almost always carried out in a solvent, and the solvent can have a profound impact on the properties and reactivity of the solute molecules. Computational models that account for solvent effects are therefore crucial for obtaining realistic theoretical predictions.
Continuum solvation models are a computationally efficient way to include the effects of a solvent in a quantum chemical calculation. psu.edu In these models, the solvent is not represented by individual molecules but rather as a continuous medium with a specific dielectric constant. psu.edu The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. psu.edu
Several popular continuum solvation models exist, including:
Polarizable Continuum Model (PCM): This is a widely used method that creates the solute cavity from a set of overlapping spheres centered on the atoms. gaussian.compyscf.org
Solvation Model based on Density (SMD): This model is parameterized for a wide range of solvents and is known for its accuracy in predicting solvation free energies. cardiff.ac.uk
COSMO (Conductor-like Screening Model): This model approximates the dielectric continuum as a conductor, which simplifies the calculations. cardiff.ac.uk
For this compound, these models could be used to study:
Conformational Equilibria: The relative energies of different conformers of the molecule can change in different solvents. A continuum model can predict the most stable conformation in a given solvent.
Reaction Energetics: The energies of reactants, transition states, and products are all affected by the solvent. Including a continuum model in the calculation of a reaction energy profile provides a more accurate picture of the reaction in solution. For instance, polar solvents would be expected to stabilize polar transition states, potentially lowering the activation energy.
Spectroscopic Properties: Solvent can also influence NMR chemical shifts and vibrational frequencies. Continuum models can be used to predict these properties in different solvent environments.
The table below summarizes the dielectric constants of some common solvents that could be used in continuum solvation models for studying this compound.
| Solvent | Dielectric Constant (ε) |
| Toluene | 2.38 |
| Tetrahydrofuran (THF) | 7.58 |
| Dichloromethane | 8.93 |
| Acetonitrile | 37.5 |
| Dimethylformamide (DMF) | 38.3 |
| Water | 80.1 |
The choice of solvent in a computational study would depend on the specific reaction conditions being modeled.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 1,1 Difluoroethyl 2 Iodobenzene Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental data for the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for 1-(1,1-difluoroethyl)-2-iodobenzene are available in the searched scientific literature.
There are no published studies detailing the use of two-dimensional NMR techniques for the structural elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
Specific high-resolution mass spectrometry data, including accurate mass measurements and fragmentation patterns for this compound, have not been found in the available literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
The infrared and Raman spectra, which would provide insight into the vibrational modes of the functional groups present in this compound, are not documented in the searched sources.
X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms and Derivatives
There is no evidence of X-ray crystallographic studies on this compound or its crystalline derivatives in the public scientific record.
Photoelectron Spectroscopy (e.g., XPS, UPS) for Surface and Electronic Structure Information
Information regarding the surface and electronic structure of this compound from photoelectron spectroscopy techniques is not available.
Ultrafast Spectroscopy for Dynamics of Excited States and Reaction Intermediates
The study of ultrafast dynamics in photoexcited molecules provides critical insights into the fundamental mechanisms of chemical reactions, revealing the transient species and structural changes that occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. For this compound and its derivatives, ultrafast spectroscopy is an indispensable tool for elucidating the intricate processes that follow electronic excitation, particularly the cleavage of the carbon-iodine bond, which is a primary photochemical event. While direct experimental data on this compound is not available in the current literature, a comprehensive understanding can be constructed from studies of analogous iodo-aromatic compounds, most notably iodobenzene (B50100).
The photochemistry of these molecules is governed by the nature of their excited electronic states. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground electronic state (S₀) to one of several excited singlet states (S₁, S₂, etc.). These excited states can have different characters, such as π→π* transitions localized on the aromatic ring or n→σ* and π→σ* transitions involving the C-I bond. The interplay between these states, facilitated by processes like internal conversion (IC) and intersystem crossing (ISC) to triplet states, dictates the subsequent reaction pathways.
In iodo-aromatic compounds, the heavy iodine atom introduces significant spin-orbit coupling, which enhances the probability of intersystem crossing to repulsive triplet states, often leading to rapid C-I bond dissociation. The primary reaction intermediates are the aryl radical and an iodine atom, which can be formed in either its ground electronic state (I(²P₃/₂)) or its spin-orbit excited state (I*(²P₁/₂)).
Ultrafast transient absorption spectroscopy is a key technique used to probe these dynamics. In this method, a short 'pump' pulse excites the molecule, and a time-delayed 'probe' pulse measures the absorption of the transient species. By varying the delay between the pump and probe pulses, the evolution of the excited states and the formation of reaction intermediates can be tracked in real-time.
Dynamics of Iodobenzene as a Model System
Research on iodobenzene has provided a detailed picture of its ultrafast photodissociation dynamics. Upon excitation in the UV region, a complex series of events unfolds, leading to the cleavage of the C-I bond on a sub-picosecond timescale.
Excitation at longer wavelengths, such as 266 nm, reveals multiple dissociation pathways. Both a direct dissociation mechanism, occurring on a timescale of roughly 400 fs, and an indirect, predissociative mechanism with a lifetime of about 600 fs have been identified. aip.org These different pathways are attributed to the involvement of multiple excited electronic states with varying potential energy surfaces. researchgate.net
The table below summarizes key ultrafast dynamics observed for iodobenzene, which serves as a foundational model for understanding the behavior of its derivatives.
| Excitation Wavelength (nm) | Observed Process | Timescale | Reference |
| 200 | Internal Conversion (7B₂, 7B₁ → 7A₁, 8B₂) | ~75 fs | nih.govacs.org |
| 200 | IVR and C-I Bond Cleavage | ~540 fs | nih.govacs.org |
| 200 | Overall I(²P₃/₂) Formation | ~1.2 ps | nih.govacs.org |
| 266 | Direct C-I Dissociation | ~400 fs | aip.org |
| 266 | Indirect C-I Dissociation | ~600 fs | aip.org |
Anticipated Dynamics in this compound Derivatives
The presence of the ortho-1-(1,1-difluoroethyl) substituent is expected to modulate the excited-state dynamics of the iodobenzene core in several ways:
Electronic Effects: The 1,1-difluoroethyl group is strongly electron-withdrawing. This will influence the energies of the π and π* orbitals of the benzene (B151609) ring, as well as the σ and σ* orbitals of the C-I bond. Such perturbations can shift the absorption spectra and alter the relative energies of the excited states, potentially favoring different dissociation pathways compared to unsubstituted iodobenzene. Theoretical studies on fluorinated benzenes have shown that fluorine substitution can impact excited-state lifetimes and relaxation pathways. chemrxiv.org
Steric Effects: The bulky nature of the ortho-substituent may induce out-of-plane distortions in the molecule's geometry, both in the ground and excited states. This can affect the Franck-Condon factors for electronic transitions and influence the potential energy surfaces, potentially opening up new relaxation channels or modifying the rates of existing ones. Theoretical evaluations of ortho-substituted azobenzenes have highlighted the role of bulky groups in influencing molecular conformation and electronic transitions. rsc.org
Vibrational Dynamics: The substituent introduces new vibrational modes. Following electronic excitation, intramolecular vibrational energy redistribution into these modes could compete with the energy flow into the dissociative C-I stretching mode, potentially altering the dissociation timescale.
Based on these considerations, the ultrafast dynamics of this compound following UV excitation are expected to involve a rapid C-I bond cleavage, analogous to iodobenzene. However, the precise timescales and the branching ratios between different electronic states and dissociation channels are likely to be modified by the electronic and steric influence of the difluoroethyl group. The transient absorption spectra would be expected to show the decay of the initially excited state(s) and the concomitant rise of the 1-(1,1-difluoroethyl)phenyl radical absorption.
Further femtosecond transient absorption studies on this compound and its derivatives are necessary to provide concrete experimental data and a more detailed understanding of their excited-state dynamics and reaction intermediates. Such studies, in conjunction with high-level theoretical calculations, would offer valuable insights into the influence of substituents on the photochemistry of iodo-aromatic systems.
Applications and Synthetic Utility of 1 1,1 Difluoroethyl 2 Iodobenzene
As a Precursor in the Synthesis of Complex Fluorinated Organic Molecules
The presence of the ortho-iodo functionality makes 1-(1,1-difluoroethyl)-2-iodobenzene a prime candidate for a variety of cross-coupling reactions, enabling the introduction of the difluoroethylated aromatic core into more complex molecular architectures. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals where the difluoroethyl group can significantly influence the compound's efficacy and pharmacokinetic profile.
Pharmaceuticals and Agrochemicals Containing Difluoroethylated Aromatic Cores
Table 1: Potential Pharmaceutical and Agrochemical Scaffolds from this compound
| Scaffold Type | Synthetic Transformation | Potential Application |
| Biphenyl derivatives | Suzuki Coupling | Antifungal agents, Herbicides |
| Phenylacetylene derivatives | Sonogashira Coupling | Kinase inhibitors, Insecticides |
| N-Aryl amine derivatives | Buchwald-Hartwig Amination | GPCR antagonists, Plant growth regulators |
This table is illustrative and based on the known reactivity of aryl iodides and the importance of the difluoroethyl group in bioactive compounds.
Natural Product Synthesis and Analog Generation
Natural products continue to be a vital source of inspiration for drug discovery. The synthesis of natural product analogs containing fluorine is a common strategy to improve their pharmacological properties. The use of building blocks like this compound allows for the creation of novel analogs with potentially enhanced activity or improved metabolic profiles. The ortho-iodo group can be used to forge new carbon-carbon or carbon-heteroatom bonds, incorporating the difluoroethylated aromatic ring into the core structure of a natural product or a simplified analog. For instance, iodine-induced cyclization reactions are a known method for constructing carbocyclic and heterocyclic ring systems, which are common motifs in natural products. researchgate.net While specific examples detailing the use of this compound in the total synthesis of a natural product are not prevalent, the principle of using functionalized aromatic compounds for this purpose is well-established. researchgate.net
Building Block for Advanced Materials
The unique electronic properties of the C-F bond and the difluoroethyl group make this compound an attractive monomer for the synthesis of advanced materials. The presence of the iodine atom provides a reactive site for polymerization reactions, leading to the formation of fluoro-aromatic polymers and copolymers with potentially tunable electronic and optical properties.
Fluoro-Aromatic Polymers and Copolymers
Fluoro-aromatic polymers are known for their desirable properties, including thermal stability, chemical resistance, and low dielectric constants. The incorporation of the difluoroethyl group into the polymer backbone can further enhance these properties. This compound can serve as a monomer in various polymerization reactions, such as those mediated by transition metals. Copolymers can also be synthesized by reacting it with other monomers, allowing for the fine-tuning of the material's properties. youtube.com For example, copolymerization with monomers like methyl methacrylate (B99206) can lead to materials with specific thermal and optical characteristics. researchgate.net The resulting polymers and copolymers could find applications in areas such as high-performance plastics, coatings, and membranes. Research into self-healing fluorinated copolymers has shown that dipolar interactions between C-F bonds can contribute to the material's ability to repair damage. nih.gov
Table 2: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer (Example) | Potential Polymer Properties |
| Homopolymerization | N/A | High thermal stability, chemical resistance |
| Suzuki Polycondensation | Aryl diboronic acid | Conjugated polymer with specific electronic properties |
| Sonogashira Polycondensation | Diacetylene | π-conjugated polymer for organic electronics |
| Buchwald-Hartwig Polycondensation | Diamine | Processable, high-performance polymer |
This table illustrates potential polymerization pathways and is based on established organometallic coupling reactions.
Materials with Tunable Electronic and Optical Properties
The introduction of fluorine atoms into organic materials can significantly alter their electronic and optical properties. researchgate.netrsc.org The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of a conjugated system, which can be beneficial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ortho-iodo group of this compound allows for its incorporation into larger π-conjugated systems through cross-coupling reactions. By carefully selecting the coupling partners, it is possible to synthesize materials with tailored absorption and emission spectra, as well as specific charge transport characteristics. The study of the electronic and optical properties of such materials is an active area of research, with density functional theory (DFT) calculations often being used to predict their behavior. unamur.be
In Methodological Development within Organofluorine and Organoiodine Chemistry
Beyond its direct application in the synthesis of specific target molecules, this compound serves as a valuable substrate in the development of new synthetic methodologies within the fields of organofluorine and organoiodine chemistry. beilstein-journals.org The presence of both a fluorinated group and an iodine atom allows for the exploration of novel transformations and the optimization of existing reaction conditions.
Organofluorine chemistry is a rapidly expanding field, driven by the increasing importance of fluorinated compounds in various industries. nih.gov New methods for the introduction of fluorinated moieties are constantly being sought. springernature.com this compound can be used as a model substrate to test new coupling reactions, C-H activation/functionalization strategies, and other transformations aimed at constructing complex fluorinated molecules.
Similarly, organoiodine compounds are versatile intermediates in organic synthesis due to the reactivity of the carbon-iodine bond. wikipedia.org The C-I bond is the weakest of the carbon-halogen bonds, making iodine an excellent leaving group in a variety of reactions. wikipedia.org Research in this area focuses on developing novel applications for organoiodides, and this compound provides a platform to explore the interplay between the iodo group and the adjacent difluoroethyl substituent in various chemical transformations.
Future Directions and Emerging Research Avenues for 1 1,1 Difluoroethyl 2 Iodobenzene
Development of More Sustainable and Green Synthetic Protocols
The future synthesis of 1-(1,1-difluoroethyl)-2-iodobenzene and related compounds will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. A key area of development will be the move away from hazardous solvents and reagents towards more benign alternatives.
Recent advancements in the synthesis of diaryliodonium salts, which are precursors to or can be formed from ortho-iodoaryl compounds, have demonstrated the feasibility of using sustainable solvents like ethyl acetate. su.se These one-pot procedures offer high yields and scalability with impressively low E-factors (a measure of waste generated). su.se Such methodologies could be adapted for the synthesis of this compound, minimizing the reliance on halogenated solvents commonly used in traditional organoiodine chemistry. su.se
Furthermore, direct C-H bond arylation techniques represent a highly atom-economical approach that aligns with green chemistry principles by reducing the need for pre-functionalized starting materials. rsc.org The development of protocols that utilize recoverable catalysts and non-conventional energy sources could further enhance the sustainability of synthesizing and utilizing this compound. rsc.org Photochemical methods, which use visible light as a renewable energy source, are also emerging as a sustainable pathway for difluoroalkylation reactions. rsc.org
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Solvents | Halogenated (e.g., Dichloromethane) | Sustainable (e.g., Ethyl Acetate) su.se |
| Economy | Step-wise, potential for high waste | One-pot, high atom economy su.sersc.org |
| Energy | Conventional heating | Photochemical, non-conventional sources rsc.orgrsc.org |
| Byproducts | Stoichiometric waste | Recyclable catalysts and byproducts su.sersc.org |
Exploration of Novel Reactivity and Unconventional Activation Methods (e.g., Sonochemistry, Mechanochemistry)
Unconventional activation methods such as sonochemistry and mechanochemistry offer promising avenues for exploring new reactivity patterns of this compound. These techniques can induce chemical transformations through mechanical energy, often leading to different outcomes compared to conventional thermal methods. youtube.combeilstein-journals.org
Sonochemistry , the application of ultrasound to chemical reactions, generates localized high temperatures and pressures through a phenomenon called acoustic cavitation. organic-chemistry.org This can accelerate reactions and even enable novel mechanistic pathways. youtube.com In the context of organofluorine synthesis, sonochemistry has been shown to be effective in promoting various transformations, potentially at lower temperatures and with shorter reaction times. youtube.comnih.gov Research into the sonochemical activation of the C-I bond in this compound could lead to new coupling reactions or functionalizations.
Mechanochemistry , which involves inducing reactions by grinding solid reagents together, offers a solvent-free method for synthesis. youtube.com This technique is gaining traction in organic synthesis for its green credentials and its ability to access products that are difficult to obtain from solution-phase chemistry. youtube.comfrontiersin.org The application of mechanochemistry to this compound, for instance in cross-coupling reactions, could provide a highly efficient and environmentally friendly synthetic route. frontiersin.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and reactions of this compound into flow chemistry and automated platforms is a significant future direction that promises enhanced efficiency, safety, and scalability.
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages. nih.gov These include superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govnih.gov For the synthesis of fluorinated compounds, which can involve highly reactive or thermally unstable intermediates, flow reactors provide a safer and more efficient alternative to batch processing. nih.govchemistryviews.org The synthesis of this compound and its subsequent transformations could be significantly optimized using flow chemistry, allowing for on-demand production and seamless integration into multi-step synthetic sequences. chemistryviews.org
Automated synthesis platforms , which combine robotics with artificial intelligence, are set to revolutionize chemical synthesis. youtube.com These systems can propose synthetic routes, optimize reaction conditions, and execute experiments with high precision and reproducibility. youtube.com By developing robust protocols for the synthesis and reactions of this compound that are compatible with these platforms, its availability for various applications could be greatly accelerated.
Advanced Computational Design and Machine Learning Approaches for Reactivity Prediction
The future exploration of this compound's reactivity will be heavily influenced by advanced computational tools and machine learning.
Computational design using methods like Density Functional Theory (DFT) can provide deep insights into reaction mechanisms and predict the regioselectivity of reactions such as C-H functionalization. rsc.org This predictive power can guide experimental work, saving time and resources by identifying the most promising reaction conditions and substrates.
Machine learning (ML) is emerging as a powerful tool for predicting chemical reactivity and reaction outcomes. nih.govrsc.orgresearchgate.net By training ML models on large datasets of chemical reactions, it is possible to predict the success of a reaction, its yield, or even its enantioselectivity. chinesechemsoc.orgnih.gov For a molecule like this compound, ML models could be developed to predict its reactivity in various cross-coupling reactions or to identify optimal catalysts and reaction partners. chinesechemsoc.org This data-driven approach has the potential to significantly accelerate the discovery of new transformations and applications for this compound.
Table 2: Impact of Advanced Computational and ML Approaches
| Approach | Application to this compound | Potential Outcome |
| Computational Design (DFT) | Elucidating reaction mechanisms for C-H functionalization. rsc.org | Rational design of selective synthetic routes. |
| Machine Learning | Predicting reactivity in cross-coupling reactions. nih.govnih.gov | Accelerated discovery of new reactions and applications. |
| Machine Learning | Optimizing catalyst and reagent selection. chinesechemsoc.org | More efficient and cost-effective synthesis. |
Exploration in Catalysis as a Ligand Component or Precursor to Catalytically Active Species
The unique electronic properties imparted by the gem-difluoroethyl group suggest that this compound could serve as a valuable precursor to ligands for catalysis. The strong electron-withdrawing nature of the CF2H group can significantly influence the electronic environment of a metal center, thereby tuning its catalytic activity and selectivity.
Derivatives of this compound, for instance, phosphine (B1218219) or N-heterocyclic carbene ligands, could be synthesized and evaluated in various transition metal-catalyzed reactions. The introduction of the difluoroethyl moiety could lead to catalysts with enhanced stability, activity, or selectivity compared to their non-fluorinated counterparts. Nickel-catalyzed reactions, which are known to be sensitive to ligand effects, would be a particularly interesting area to explore the potential of these novel ligands. acs.orgnih.gov
Furthermore, the iodine atom in this compound makes it a potential precursor for the in-situ generation of catalytically active hypervalent iodine species. Chiral hypervalent iodine compounds are gaining attention as environmentally friendly catalysts for a range of asymmetric transformations. chinesechemsoc.org The development of chiral catalysts derived from this compound could open up new possibilities in asymmetric synthesis.
Conclusion
Summary of Key Research Findings and Contributions to the Field
Research directly investigating 1-(1,1-Difluoroethyl)-2-iodobenzene is not extensively documented in publicly available literature. However, its value can be inferred from the well-established reactivity of its constituent parts. The 2-iodoaryl scaffold is a cornerstone in modern organic synthesis, primarily due to the reactivity of the carbon-iodine bond. Aryl iodides are highly effective substrates in a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.govorganic-chemistry.orgyoutube.com These reactions are fundamental for constructing complex molecular architectures from simpler precursors. The presence of the iodine atom at the ortho position allows for the introduction of various substituents, enabling the synthesis of sterically hindered compounds. organic-chemistry.org
The 1,1-difluoroethyl group (–CF2CH3) is an increasingly important substituent in medicinal chemistry and materials science. researchgate.net The inclusion of gem-difluoroalkyl groups can significantly alter a molecule's properties. For instance, the difluoromethyl group (–CF2H), a close relative, is recognized as a bioisostere for hydroxyl, thiol, or amine groups, capable of forming hydrogen bonds and thereby improving drug-target interactions. nih.govnih.govacs.org The 1,1-difluoroethyl group similarly enhances lipophilicity and metabolic stability, properties that are highly desirable in the development of new pharmaceuticals and agrochemicals. researchgate.net For example, the difluoromethyl group is a key component in the recently approved anti-cancer drug Inavolisib, where it interacts with specific amino acid residues in its target protein. wikipedia.org
Therefore, the primary contribution of this compound to the field is its potential as a specialized chemical intermediate. It provides a direct route to introduce the valuable 1,1-difluoroethyl moiety into a wide array of molecules through established cross-coupling methodologies.
Broader Impact of this compound Research on Organic Synthesis and Materials Science
The broader impact of research involving this compound stems from its utility in creating novel, fluorinated organic compounds with tailored properties.
In organic synthesis , the compound serves as a powerful tool for late-stage functionalization. The ability to use this building block in cross-coupling reactions allows chemists to efficiently synthesize libraries of complex molecules containing the 1,1-difluoroethyl group. This facilitates the exploration of structure-activity relationships in drug discovery programs and the development of new synthetic methodologies. The reactivity of the aryl iodide allows for its participation in reactions that form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, making it a versatile precursor for a diverse range of chemical structures. nih.govnih.gov
In materials science , the introduction of fluorine often imparts unique characteristics to organic materials, such as enhanced thermal stability, chemical resistance, and specific electronic properties. chemimpex.com Compounds synthesized from this compound could be investigated as components of liquid crystals, polymers, or organic light-emitting diodes (OLEDs). The specific substitution pattern—an ortho-iodo group next to the difluoroethyl substituent—could be used to control the conformation and packing of molecules in the solid state, influencing the bulk properties of the material.
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in Suzuki-Miyaura couplings .
- Molecular docking : Evaluates steric and electronic interactions between the iodine substituent and catalytic sites (e.g., Pd<sup>0</sup>/Pd<sup>II</sup> cycles) .
- Hammett analysis : Quantifies electronic effects of the difluoroethyl group on reaction rates .
What physicochemical properties influence the compound’s reactivity?
Q. Basic
- Electron-withdrawing effects : The difluoroethyl group deactivates the benzene ring, directing electrophilic substitution to meta/para positions .
- Iodine as a leaving group : Facilitates cross-coupling reactions (e.g., Ullmann, Buchwald-Hartwig) due to its high polarizability .
- Solubility : Limited in water but enhanced in THF or DCM, critical for homogeneous catalysis .
How does the difluoroethyl group impact regioselectivity in electrophilic substitution?
Advanced
The CF2 group exerts a strong -I (inductive) effect, reducing electron density at the ortho position. This directs electrophiles (e.g., nitronium ions) to the para position relative to iodine. Computational studies show a 2.5-fold preference for para substitution over ortho in nitration reactions .
What safety protocols are critical when handling this compound?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- PPE : Nitrile gloves and goggles to prevent skin/eye contact.
- Storage : Inert atmosphere (N2 or Ar) at -20°C to prevent iodine loss or hydrolysis .
How can stability during long-term storage be enhanced?
Q. Advanced
- Inert matrices : Store under argon with molecular sieves to absorb moisture .
- Light protection : Amber glass vials to prevent photodecomposition of the C-I bond .
- Stabilizers : Additives like BHT (butylated hydroxytoluene) inhibit radical degradation .
What role does iodine play in transition-metal-catalyzed reactions?
Basic
Iodine’s low bond dissociation energy (~50 kcal/mol) facilitates oxidative addition in Pd- or Cu-catalyzed couplings (e.g., Sonogashira, Heck). Comparative studies show iodine substrates achieve >80% yield in Suzuki reactions vs. 60% for bromo analogs .
How do kinetic studies elucidate reaction pathways in palladium-catalyzed couplings?
Q. Advanced
- Rate-determining step (RDS) analysis : Monitoring via <sup>31</sup>P NMR identifies whether oxidative addition or transmetallation is rate-limiting .
- Isotopic labeling : <sup>13</sup>C tracing tracks iodine displacement mechanisms in aryl-aryl bond formation .
- Arrhenius plots : Determine activation energy (Ea) to optimize temperature for high-turnover conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
